4-Chlorophthalide

Description

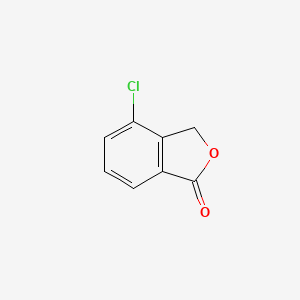

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBDNGRGWFOSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Cl)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199982 | |

| Record name | 1(3H)-Isobenzofuranone, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52010-22-7 | |

| Record name | 4-Chlorophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52010-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(3H)-Isobenzofuranone, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052010227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chlorophthalide: Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Chlorophthalide (CAS No: 52010-22-7), a versatile organic compound with significant applications in organic synthesis and as a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical characteristics, synthesis, and practical applications.

Introduction and Core Chemical Identity

This compound, systematically named 4-chloro-2-benzofuran-1(3H)-one, belongs to the phthalide class of organic compounds. These compounds are characterized by a γ-lactone structure fused to a benzene ring.[1] The presence of a chlorine atom at the 4-position of the phthalide structure imparts specific reactivity and properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.[1]

At room temperature, this compound typically appears as a white to light yellow solid.[1] It is known for its aromatic properties and has found use in the development of fragrances due to its pleasant odor.[1] More significantly, its potential biological activity has made it a subject of research in medicinal chemistry.[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development. The following table summarizes its key properties.

| Property | Value | Reference(s) |

| CAS Number | 52010-22-7 | [1] |

| Molecular Formula | C₈H₅ClO₂ | [1] |

| Molecular Weight | 168.58 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Boiling Point | 360.6 °C at 760 mmHg | [1] |

| Solubility | Soluble in ethanol and acetone; limited in water | [1] |

Spectroscopic Data Interpretation

While publicly available spectra for this compound are limited, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons of the lactone ring. The aromatic protons will likely appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group. The methylene protons are expected to appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals. The carbonyl carbon of the lactone will be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons will resonate in the δ 120-150 ppm region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methylene carbon will appear at the most upfield position.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the γ-lactone, typically found in the range of 1760-1800 cm⁻¹. Other characteristic peaks will include C-O stretching vibrations and absorptions related to the chlorinated aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of CO and other small molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from phthalic anhydride. This involves the chlorination of phthalic anhydride to produce 4-chlorophthalic anhydride, followed by the selective reduction of one of the carbonyl groups of the anhydride to form the lactone ring of this compound.

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of 4-Chlorophthalic Anhydride

A common method for the synthesis of 4-chlorophthalic anhydride involves the direct chlorination of phthalic anhydride.[2][3]

Protocol: Chlorination of Phthalic Anhydride

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, dissolve phthalic anhydride in an appropriate solvent.

-

Catalyst Addition: Introduce a catalyst to direct the chlorination to the 4-position.

-

Chlorination: Bubble chlorine gas through the solution at a controlled rate and temperature. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the solvent and catalyst. The crude 4-chlorophthalic anhydride is then purified, typically by recrystallization or distillation, to yield the desired intermediate.[4]

Step 2: Selective Reduction to this compound

The selective reduction of one of the two carbonyl groups of 4-chlorophthalic anhydride is a critical step. Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of substituted phthalic anhydrides to their corresponding phthalides.[5]

Protocol: Reduction of 4-Chlorophthalic Anhydride

-

Dissolution: Dissolve 4-chlorophthalic anhydride in a suitable solvent, such as tetrahydrofuran (THF) or a protic solvent like ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to control the exothermic reaction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution.[6] The progress of the reduction can be monitored by TLC.

-

Quenching and Extraction: Once the reaction is complete, carefully quench the excess sodium borohydride with a dilute acid (e.g., 1M HCl). The product is then extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Applications in Drug Development

This compound and its precursors are valuable intermediates in the pharmaceutical industry. 4-Chlorophthalic acid, derived from this compound, serves as a building block for a range of active pharmaceutical ingredients (APIs), including antimicrobial, anti-inflammatory, and anticancer agents.

A notable application is in the synthesis of the diuretic drug Chlorthalidone . Chlorthalidone is used to treat high blood pressure and fluid retention.[7] While various synthetic routes to Chlorthalidone exist, some proceed through an intermediate that is structurally related to this compound. The synthesis involves the reaction of a derivative of 4-chlorobenzophenone, which can conceptually be derived from this compound chemistry, with a sulfonamide-containing compound.

Caption: Conceptual pathway to Chlorthalidone.

Safety and Handling

This compound requires careful handling in a laboratory setting. The following information is derived from available safety data sheets.[8][9]

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid:

-

General advice: Consult a physician. Show the safety data sheet to the doctor in attendance.

-

If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined chemical profile. Its synthesis from readily available starting materials and its utility as a building block, particularly in the pharmaceutical industry for the synthesis of drugs like Chlorthalidone, underscore its importance. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective application in research and development.

References

- 1. CAS 52010-22-7: this compound | CymitQuimica [cymitquimica.com]

- 2. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 52010-22-7 [m.chemicalbook.com]

- 5. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents [patents.google.com]

- 8. accelachem.com [accelachem.com]

- 9. arctomsci.com [arctomsci.com]

A Technical Guide to the Synthesis of 4-Chloroisobenzofuran-1(3H)-one

Abstract

4-Chloroisobenzofuran-1(3H)-one, commonly known as 4-chlorophthalide, is a halogenated lactone that serves as a crucial structural motif and synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility stems from the reactive lactone ring and the specifically positioned chlorine atom, which allow for diverse downstream functionalization. This guide provides an in-depth technical overview of the primary and most viable synthetic pathways for obtaining 4-chloroisobenzofuran-1(3H)-one, with a focus on the underlying chemical principles, experimental causality, and practical, step-by-step protocols. The synthesis predominantly relies on the selective reduction of 4-chlorophthalic anhydride, a readily accessible precursor. We will explore the synthesis of this key starting material and compare different reductive methods, providing researchers and drug development professionals with a robust framework for efficient and scalable production.

Retrosynthetic Analysis and Key Precursor Synthesis

A logical retrosynthetic analysis of 4-chloroisobenzofuran-1(3H)-one identifies 4-chlorophthalic anhydride as the most direct and strategic precursor. This approach simplifies the synthesis to two major stages: the preparation of the substituted anhydride and its subsequent selective reduction.

Caption: Retrosynthetic approach for 4-chloroisobenzofuran-1(3H)-one.

The industrial availability and relative low cost of phthalic anhydride make it the ideal starting point for the synthesis of the key intermediate, 4-chlorophthalic anhydride.

Synthesis of 4-Chlorophthalic Anhydride

The synthesis of 4-chlorophthalic anhydride is a critical first step. The primary method involves the direct electrophilic chlorination of phthalic anhydride or its derivatives. Controlling the reaction conditions is paramount to maximize the yield of the desired 4-chloro isomer over the 3-chloro isomer and dichlorinated byproducts.[1][2]

Methodology: Chlorination of Phthalic Acid Monosodium Salt in an Aqueous Medium

This method offers superior control over reaction pH and often leads to higher yields of the desired product compared to direct chlorination of the anhydride in organic solvents.[3][4] The process involves the formation of monosodium phthalate, followed by controlled chlorination.

Expertise & Causality:

-

Aqueous Medium: Using water as a solvent is cost-effective, environmentally benign, and facilitates pH control.

-

pH Regulation: Maintaining a pH of 4.5-5.5 is crucial.[4] A weak alkali solution is used as a buffer to stabilize the pH, which favors the formation of the 4-chloro isomer and suppresses the formation of undesired byproducts.

-

Temperature Control: The reaction is typically conducted at a moderately elevated temperature (e.g., 55-70°C) to ensure a reasonable reaction rate without promoting excessive side reactions.[3][4]

Caption: Workflow for the aqueous-phase synthesis of 4-chlorophthalic anhydride.

Experimental Protocol:

-

Preparation of Monosodium Phthalate: To a reaction flask, add phthalic anhydride and water (e.g., a mass ratio of 1:8).[3] Slowly add a solution of sodium hydroxide to neutralize one of the carboxylic acid groups, forming the monosodium salt. Adjust the pH to the desired range (4.5-5.5) using a weak alkali solution.[4]

-

Chlorination: Heat the solution to 70°C.[3] Slowly bubble chlorine gas into the stirred reaction mixture. Monitor the reaction's progress via HPLC. The reaction may take several hours.[3]

-

Isolation of Crude Salt: Upon completion, cool the reaction mixture to room temperature. The crude monosodium salt of 4-chlorophthalic acid will precipitate. Filter the solid and wash it with cold water.

-

Conversion to Anhydride: The isolated salt is then acidified (e.g., with H₂SO₄ or HCl) to form 4-chlorophthalic acid, followed by dehydration via heating (e.g., 170°C for two hours) or with a dehydrating agent like acetic anhydride to yield the crude 4-chlorophthalic anhydride.[5]

-

Purification: The crude product is purified by rectification (distillation under reduced pressure) to obtain high-purity 4-chlorophthalic anhydride.[3][4]

Core Synthesis: Reduction of 4-Chlorophthalic Anhydride

The conversion of 4-chlorophthalic anhydride to 4-chloroisobenzofuran-1(3H)-one is a selective reduction. The goal is to reduce one of the two carbonyl groups of the anhydride to a methylene (CH₂) group while preserving the lactone ring. Metal hydrides are the reagents of choice for this transformation.

Pathway 1: Selective Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is an excellent choice for this synthesis due to its mild nature, high selectivity, and operational simplicity. It provides a reliable and scalable method for producing the target phthalide.[6]

Mechanism & Scientific Rationale: The reaction proceeds through a multi-step mechanism. First, the hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form a sodium salt of a carboxylate and an aldehyde. The aldehyde is then further and rapidly reduced by another equivalent of NaBH₄ to a primary alcohol. Finally, under acidic workup conditions, the molecule undergoes intramolecular cyclization (lactonization) to form the stable five-membered lactone ring of the phthalide.

Caption: Simplified mechanism of NaBH₄ reduction of a phthalic anhydride.

Expertise & Causality:

-

Reagent Choice: NaBH₄ is preferred over more powerful reducing agents like lithium aluminum hydride (LiAlH₄). LiAlH₄ can easily over-reduce the anhydride to the corresponding diol (1,2-bis(hydroxymethyl)-3-chlorobenzene), which would prevent the desired lactonization. The milder nature of NaBH₄ allows the reaction to be stopped at the intermediate stage that readily cyclizes to the phthalide.[6]

-

Solvent System: A polar aprotic solvent like THF or a protic solvent like isopropanol is typically used to dissolve the anhydride and facilitate the reaction with sodium borohydride.

-

Acidic Workup: The addition of an acid (e.g., dilute HCl) in the final step is critical. It protonates the carboxylate and alcohol intermediates, neutralizing the reaction mixture and catalyzing the intramolecular esterification (lactonization) to yield the final product.[6]

Detailed Protocol (Adapted from[6]):

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve 4-chlorophthalic anhydride (1.0 eq) in a suitable solvent such as THF. Cool the solution to 0-5°C using an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (approx. 1.0-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture back to 0-5°C. Cautiously add dilute hydrochloric acid (e.g., 5% HCl) dropwise to quench the excess NaBH₄ and acidify the mixture, precipitating the product.[6]

-

Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum to obtain 4-chloroisobenzofuran-1(3H)-one. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Comparative Analysis of Synthesis Pathways

For the synthesis of 4-chloroisobenzofuran-1(3H)-one, the choice of pathway depends on the desired scale, purity requirements, and available resources. The reduction of the pre-formed anhydride is overwhelmingly the most common and practical approach.

| Parameter | Pathway 1: NaBH₄ Reduction | Alternative: LiAlH₄ Reduction |

| Starting Material | 4-Chlorophthalic Anhydride | 4-Chlorophthalic Anhydride |

| Key Reagents | Sodium Borohydride (NaBH₄), HCl | Lithium Aluminum Hydride (LiAlH₄) |

| Typical Yield | Good to Excellent | Variable; risk of over-reduction |

| Scalability | High; suitable for lab and pilot scale | Moderate; requires more stringent control |

| Safety & Handling | Relatively safe; NaBH₄ is stable in air | High; LiAlH₄ is pyrophoric, reacts violently with water |

| Selectivity | High selectivity for the desired phthalide | Low selectivity; can produce diol byproduct |

| Reaction Conditions | Mild (0°C to room temperature) | Often requires cryogenic temperatures and inert atmosphere |

Conclusion

The synthesis of 4-chloroisobenzofuran-1(3H)-one is most efficiently achieved through a two-stage process commencing with phthalic anhydride. The initial step involves the controlled chlorination of a phthalic acid salt in an aqueous medium to produce 4-chlorophthalic anhydride, a method that offers excellent process control and high yields. The subsequent and final stage employs a selective reduction of this anhydride. The use of sodium borohydride stands out as the superior method for this transformation, offering a combination of high selectivity, operational safety, mild reaction conditions, and scalability. This pathway provides a reliable and robust route for obtaining high-purity 4-chloroisobenzofuran-1(3H)-one, making it an accessible and valuable intermediate for further research and development in the pharmaceutical and chemical industries.

References

- 1. datapdf.com [datapdf.com]

- 2. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]

- 3. 4-Chlorophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. EP2433933A1 - Production method of halogen-substituted phthalide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chlorophthalide

Preamble: The Imperative of Spectroscopic Verification

In the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. For a compound like 4-Chlorophthalide, a key intermediate in various synthetic pathways, a comprehensive spectroscopic dossier is not merely a formality but a prerequisite for its use. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Atom Numbering

This compound, systematically named 5-Chloro-1(3H)-isobenzofuranone, possesses a bicyclic lactone structure. The chlorine substituent is located on the aromatic ring at position 4 (or position 5 in the isobenzofuranone nomenclature). For clarity throughout this guide, the following IUPAC-consistent numbering scheme for the phthalide core will be used.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals for three distinct aromatic protons and a two-proton singlet for the methylene group. The chemical shifts are influenced by the electron-withdrawing effects of the lactone's carbonyl group, the ether oxygen, and the chlorine atom.

| Position | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-7 | ~7.90 | d | J ≈ 8.0 | 1H | Aromatic H, ortho to C=O |

| H-5 | ~7.70 | d | J ≈ 1.5 | 1H | Aromatic H, ortho to Cl |

| H-6 | ~7.55 | dd | J ≈ 8.0, 1.5 | 1H | Aromatic H, ortho to H-5 & H-7 |

| H-3 | ~5.35 | s | - | 2H | Methylene (-CH₂-) |

Causality and Interpretation:

-

H-7 (~7.90 ppm): This proton is ortho to the electron-withdrawing carbonyl group of the lactone, causing it to be the most deshielded (downfield) of the aromatic protons. It is expected to appear as a doublet due to coupling with H-6.[1]

-

H-5 (~7.70 ppm): This proton is ortho to the chlorine atom and meta to the carbonyl group. It will be deshielded and should appear as a doublet due to its small meta-coupling with H-6.

-

H-6 (~7.55 ppm): This proton is coupled to both H-7 (ortho-coupling, ~8.0 Hz) and H-5 (meta-coupling, ~1.5 Hz), resulting in a doublet of doublets.

-

H-3 (~5.35 ppm): The two protons on the C-3 methylene carbon are adjacent to an oxygen atom and a quaternary aromatic carbon. They are chemically equivalent and have no adjacent protons to couple with, hence they are expected to appear as a sharp singlet, integrating to 2H. Their position is significantly downfield from a typical alkane due to the deshielding effect of the adjacent oxygen atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

| Position | Predicted Shift (δ, ppm) | Assignment |

| C-1 | ~170.5 | Carbonyl Carbon (C=O) |

| C-7a | ~148.0 | Aromatic Quaternary C, fused to O |

| C-4 | ~139.0 | Aromatic Quaternary C, bonded to Cl |

| C-5 | ~132.0 | Aromatic Methine (CH) |

| C-7 | ~130.0 | Aromatic Methine (CH) |

| C-3a | ~127.0 | Aromatic Quaternary C, fused to C-3 |

| C-6 | ~125.0 | Aromatic Methine (CH) |

| C-3 | ~69.0 | Methylene Carbon (-CH₂-) |

Causality and Interpretation:

-

C-1 (~170.5 ppm): The carbonyl carbon of the lactone (an ester) is highly deshielded and appears furthest downfield, a characteristic feature of this functional group.[2][3]

-

Aromatic Carbons (125-148 ppm): The six aromatic carbons appear in their typical region. The two quaternary carbons attached to heteroatoms (C-7a and C-4) are expected to be the most downfield within this group. The precise assignment requires advanced 2D NMR techniques (like HMBC and HSQC) but these predictions are based on established substituent effects.[2]

-

C-3 (~69.0 ppm): The methylene carbon, being attached to an oxygen atom, is significantly shifted downfield compared to a simple alkane carbon.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by absorptions from the lactone and the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch (-CH₂-) |

| ~1765 | Strong, Sharp | Lactone C=O Stretch (γ-lactone) |

| ~1600, ~1475 | Medium | Aromatic C=C Ring Stretch |

| ~1280 | Strong | Aryl-O-C Asymmetric Stretch (Ester) |

| ~1050 | Strong | C-O-C Symmetric Stretch (Ester) |

| ~850 | Strong | C-Cl Stretch |

Causality and Interpretation:

-

The Carbonyl Stretch (~1765 cm⁻¹): This is the most diagnostic peak in the IR spectrum. The high frequency is characteristic of a five-membered ring lactone (a γ-lactone), where ring strain increases the energy (and thus frequency) of the C=O bond vibration compared to an open-chain ester (~1740 cm⁻¹).[4] Its strong intensity and sharp shape make it unmistakable.

-

Aromatic C-H Stretch (>3000 cm⁻¹): The presence of peaks just above 3000 cm⁻¹ is a clear indication of hydrogens attached to sp²-hybridized carbons (the aromatic ring).

-

Ester C-O Stretches (~1280 and ~1050 cm⁻¹): The lactone is a cyclic ester and will show two characteristic C-O stretching bands. These strong absorptions confirm the presence of the ester linkage.

-

C-Cl Stretch (~850 cm⁻¹): The vibration of the carbon-chlorine bond typically appears in the fingerprint region and provides evidence for the presence of the halogen.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its atomic composition and structure. Electron Ionization (EI) is a common technique for this type of analysis.

Molecular Ion and Isotope Pattern

The molecular formula of this compound is C₈H₅ClO₂.

-

Calculated Monoisotopic Mass (for ³⁵Cl): 168.0030 Da

-

Calculated Monoisotopic Mass (for ³⁷Cl): 169.9999 Da

A key feature in the mass spectrum will be the M+ and M+2 peaks. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show two molecular ion peaks separated by 2 m/z units. The relative intensity of the M+2 peak will be approximately one-third that of the M+ peak, which is a definitive signature for a molecule containing one chlorine atom.

| m/z | Predicted Intensity | Assignment |

| 168 | ~100% | [M]⁺• (with ³⁵Cl), Molecular Ion |

| 170 | ~32% | [M]⁺• (with ³⁷Cl), Isotopic Molecular Ion |

Predicted Fragmentation Pathway

Under electron ionization, the molecular ion will fragment in a predictable manner. A primary fragmentation pathway for phthalide-type structures is the loss of a neutral carbon monoxide (CO) molecule.

Caption: Predicted EI-MS Fragmentation of this compound.

Causality and Interpretation:

-

[M]⁺• → [M - CO]⁺•: The initial molecular ion (m/z 168/170) can undergo a rearrangement to lose a stable, neutral molecule of carbon monoxide (28 Da). This would result in a fragment ion at m/z 140/142 . This fragment would also exhibit the characteristic 3:1 chlorine isotope pattern.

-

[M - CO]⁺• → [C₇H₅O]⁺: The fragment at m/z 140/142 can then lose a chlorine radical (35/37 Da) to form the benzoyl cation or a related isomer at m/z 105 . This peak would be a singlet (no chlorine isotope pattern).

Experimental Protocols: A Senior Scientist's Perspective

The acquisition of high-quality, reproducible data is paramount. The following protocols are designed to be self-validating systems for the characterization of this compound.

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the dried this compound sample. The sample must be free of residual solvents from synthesis, which would otherwise obscure the spectrum. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is chosen as it is an excellent solvent for this type of compound and its residual proton peak at 7.26 ppm is well-separated from the expected analyte signals. TMS provides the 0 ppm reference.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion, especially in the aromatic region. Ensure the instrument is properly shimmed to achieve sharp, symmetrical peaks, which is critical for resolving the fine splitting in the doublet of doublets.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio. The spectral width should encompass the range of -1 to 10 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope and the presence of quaternary carbons. The spectral width should be set from 0 to 200 ppm.

-

Data Processing: Process the raw data (FID) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H) to improve the signal-to-noise ratio without sacrificing resolution. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and accurately measure chemical shifts and coupling constants.

Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet): This solid-state method avoids solvent peaks. Gently grind ~1-2 mg of dry this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained. Press the powder into a transparent pellet using a hydraulic press. The transparency of the pellet is a direct indicator of quality; cloudiness suggests insufficient grinding or moisture.

-

Background Collection: Place no sample in the beam path and acquire a background spectrum. This is crucial as it accounts for absorptions from atmospheric CO₂ and water vapor, which are then subtracted from the sample spectrum.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Co-add at least 16 scans at a resolution of 4 cm⁻¹ to ensure a high-quality spectrum. The typical range is 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the wavenumbers for the major absorption bands. Pay special attention to the carbonyl region (1800-1700 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹) for the C-O and C-Cl stretches.

Protocol for Mass Spectrometry

-

Sample Introduction: For a pure, thermally stable solid like this compound, a direct insertion probe is an effective method. Alternatively, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate and inject it into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). GC-MS provides the added benefit of separating any potential impurities.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV. This is a robust, high-energy method that generates reproducible fragmentation patterns, ideal for library matching and structural elucidation.

-

Mass Analysis: Scan a mass range from m/z 40 to 300. This range will comfortably include the molecular ion and all significant fragments.

-

Data Analysis: Examine the spectrum for the molecular ion peak (m/z 168). Critically, verify the presence and correct ratio (~3:1) of the M+2 peak at m/z 170. Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the known structure.

Conclusion

The structural elucidation of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS techniques. While ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy provides rapid confirmation of the key lactone functional group. Mass spectrometry confirms the molecular weight and elemental composition, with the chlorine isotope pattern serving as an unambiguous diagnostic element. By following the rigorous protocols and interpretive logic outlined in this guide, a researcher can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.

References

An In-depth Technical Guide to the Solubility of 4-Chlorophthalide in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 4-chlorophthalide, a key intermediate in organic synthesis. Understanding the solubility characteristics of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This document synthesizes empirical data with foundational scientific principles to offer actionable insights for laboratory and process development applications.

Introduction: The Significance of this compound Solubility

This compound (C₈H₅ClO₂) is a halogenated derivative of phthalide, recognized for its role as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[1] The efficiency of its use in synthetic pathways—from reaction kinetics to product isolation and purification via crystallization—is critically dependent on its solubility in various organic solvents.[2] A thorough understanding of its solubility behavior allows researchers to:

-

Select optimal solvents for chemical reactions to ensure homogeneity and maximize yield.

-

Design efficient crystallization processes for purification, controlling crystal size and purity.

-

Develop robust analytical methods for quantification and quality control.

-

Inform formulation strategies where solubility is a key determinant of bioavailability.[3]

This guide serves as a practical resource by detailing the theoretical underpinnings of solubility, presenting a validated experimental protocol for its determination, and analyzing quantitative solubility data in a range of common organic solvents.

Foundational Principles of Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful heuristic: solutes tend to dissolve best in solvents with similar polarity.[4]

-

Polarity: this compound possesses both polar (lactone group, C=O) and nonpolar (chlorinated benzene ring) characteristics. Its solubility is therefore highest in solvents that can effectively interact with both moieties.

-

Temperature: For most solid-liquid systems, solubility is an endothermic process, meaning it increases with temperature.[5] This relationship is fundamental to purification by recrystallization, where a saturated solution is prepared at a high temperature and cooled to induce precipitation of the purified compound.

-

Solvent Properties: Factors such as the solvent's dielectric constant, hydrogen bonding capacity, and molecular size influence its ability to overcome the solute's crystal lattice energy and solvate its molecules.

Experimental Determination of Solubility: A Validated Protocol

To ensure accuracy and reproducibility, a standardized method for solubility determination is essential. The isothermal static gravimetric method is a reliable and widely used technique for generating high-quality solubility data.[6][7][8] It is a self-validating system that confirms equilibrium has been reached, a critical factor for trustworthiness.

Experimental Workflow

The following diagram outlines the key stages of the static gravimetric method for determining the solubility of this compound.

Caption: Isothermal static gravimetric workflow for solubility measurement.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a known mass of the selected organic solvent in a sealed glass vessel. The presence of undissolved solid is crucial to ensure saturation.[6]

-

Equilibration: Place the sealed vessel in a thermostatic shaker bath set to the desired temperature. The system should be agitated for a sufficient period (typically 24-48 hours) to ensure that solid-liquid equilibrium is achieved.

-

Causality Insight: Constant agitation and temperature control are critical. Agitation maximizes the surface area for dissolution, while a constant temperature ensures the equilibrium point does not shift. Taking samples at different time points (e.g., 24h and 36h) and confirming the concentration is unchanged validates that equilibrium has been reached.[6]

-

-

Sampling: Stop the agitation and allow the undissolved solid to settle. Using a pre-heated syringe equipped with a filter (e.g., 0.45 µm PTFE), carefully withdraw a sample of the clear supernatant.

-

Causality Insight: Pre-heating the syringe to the experimental temperature prevents premature crystallization of the solute upon contact with a colder surface, which would lead to an erroneously low solubility measurement. The filter ensures no solid particulates are transferred.

-

-

Gravimetric Analysis: Dispense the filtered supernatant into a pre-weighed (tared) vial and record the total mass. Carefully evaporate the solvent under vacuum or in an oven at a temperature that does not cause decomposition of the solute.[7]

-

Calculation: Once a constant mass is achieved, weigh the vial containing the dry solute residue. The mass of the solute and the solvent can be determined by subtraction. Solubility is typically expressed as mole fraction (x) or mass percent (w/w).

Solubility Data and Analysis

While a comprehensive, publicly available dataset for this compound across a wide range of solvents is limited, qualitative information indicates it is soluble in organic solvents like ethanol and acetone but has poor solubility in water.[1] This is consistent with its chemical structure. The related compound, 4-chlorophthalic acid, also shows higher solubility in organic solvents such as ethanol, acetone, and ethyl acetate compared to water.[5]

For a structurally similar compound, 4-chlorophthalic anhydride, quantitative solubility data has been measured, providing valuable insight. The mole fraction solubility in several solvents at different temperatures is presented below as an illustrative example of expected trends.

Table 1: Illustrative Mole Fraction Solubility (x) of a Related Compound (4-Chlorophthalic Anhydride) in Various Solvents at Different Temperatures (K)

| Temperature (K) | Acetonitrile | Ethyl Acetate | Acetone | Methanol |

| 283.15 | 0.0281 | 0.0886 | 0.1251 | 0.0065 |

| 293.15 | 0.0390 | 0.1132 | 0.1568 | 0.0083 |

| 303.15 | 0.0531 | 0.1425 | 0.1945 | 0.0106 |

| 313.15 | 0.0715 | 0.1771 | 0.2393 | 0.0134 |

| 323.15 | 0.0954 | 0.2178 | 0.2921 | 0.0168 |

| (Data derived from studies on 4-chlorophthalic anhydride and presented for illustrative purposes of general solubility trends.)[2] |

Analysis of Trends

-

Effect of Temperature: As clearly demonstrated in the table, solubility increases significantly with rising temperature across all tested solvents. This positive correlation is a cornerstone of purification by crystallization.

-

Effect of Solvent: The solubility varies considerably between solvents. In this example, the order of solubility is Acetone > Ethyl Acetate > Acetonitrile > Methanol . This order can be rationalized by considering the polarity and interaction potential of the solvents. Acetone and ethyl acetate, being polar aprotic solvents, are highly effective at solvating the polar lactone ring and interacting with the aromatic system without the competing interactions that protic solvents like methanol might have.

Conclusion and Practical Implications

The solubility of this compound is a critical parameter for its effective use in research and development. This guide has established the theoretical basis for its solubility, provided a robust, self-validating protocol for its experimental determination, and analyzed expected solubility trends.

For professionals in drug development and chemical synthesis, applying this knowledge is key:

-

Process Chemists can select solvent systems like acetone or ethyl acetate for reactions and crystallizations to maximize yield and purity.

-

Analytical Scientists can use this data to develop appropriate solvent systems for chromatographic analysis (e.g., HPLC, GC).

-

Formulation Scientists can predict challenges related to the low aqueous solubility of this compound and its derivatives, guiding strategies to enhance bioavailability.[3]

Accurate solubility data, generated using reliable methods as described herein, is an indispensable tool for accelerating development timelines and ensuring the production of high-quality chemical entities.

References

- 1. CAS 52010-22-7: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. ovid.com [ovid.com]

4-Chlorophthalide: A Versatile Intermediate in Modern Organic Synthesis

Abstract

4-Chlorophthalide, a chlorinated lactone derived from phthalic acid, has emerged as a pivotal building block in contemporary organic synthesis.[1] Its strategic placement of a chlorine atom and the inherent reactivity of the phthalide core render it a versatile precursor for a diverse array of complex molecules. This technical guide provides an in-depth exploration of the principal applications of this compound, with a focus on its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The narrative delves into the mechanistic underpinnings of its key transformations, offers detailed experimental protocols, and presents a forward-looking perspective on its expanding role in chemical innovation.

Table of Contents

-

Introduction to this compound: Properties and Reactivity

-

Core Synthetic Applications 2.1. Cornerstone in Pharmaceutical Synthesis: The Citalopram Case Study 2.2. Friedel-Crafts Reactions: Building Molecular Complexity 2.3. Reactions with Organometallic Reagents: Carbon-Carbon Bond Formation 2.4. Emerging Applications in Agrochemicals and Materials Science

-

References

Introduction to this compound: Properties and Reactivity

This compound, systematically named 4-chloro-1(3H)-isobenzofuranone, is a white to light yellow solid characterized by a phthalide structure with a chlorine atom at the 4-position of the aromatic ring.[1] This substitution pattern is crucial as it significantly influences the molecule's reactivity and provides a handle for further functionalization.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 52010-22-7 | [1] |

| Molecular Formula | C₈H₅ClO₂ | [1] |

| Molecular Weight | 168.58 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

The reactivity of this compound is dominated by two primary features: the electrophilic carbonyl carbon of the lactone ring and the aromatic ring activated for certain transformations. The lactone can undergo nucleophilic acyl substitution, making it susceptible to attack by a variety of nucleophiles.[2][3] The aromatic ring, influenced by the electron-withdrawing nature of the chlorine atom and the lactone moiety, can participate in electrophilic aromatic substitution reactions, albeit with regioselectivity dictated by the existing substituents.

Core Synthetic Applications

Cornerstone in Pharmaceutical Synthesis: The Citalopram Case Study

One of the most prominent applications of this compound is its role as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, citalopram.[4][5][6] The synthesis of citalopram and its single-enantiomer counterpart, escitalopram, often involves the conversion of a phthalide derivative into the final complex structure.

The general synthetic strategy leverages the phthalide core of this compound to construct the dihydroisobenzofuran ring system of citalopram. This typically involves sequential Grignard reactions to introduce the 4-fluorophenyl and the dimethylaminopropyl side chains.[4]

Illustrative Synthetic Pathway to Citalopram Intermediate

References

- 1. CAS 52010-22-7: this compound | CymitQuimica [cymitquimica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]

- 4. WO2002048133A2 - A process for the preparation of citalopram - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. WO2001002383A2 - Process for the synthesis of citalopram - Google Patents [patents.google.com]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Phthalides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalide scaffold, a deceptively simple fused ring system, has captivated chemists and pharmacologists for over a century. From its early discovery in the context of synthetic dyes to its current status as a privileged structure in medicinal chemistry, the journey of substituted phthalides is a testament to the power of chemical synthesis and the endless therapeutic possibilities held within natural products. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted phthalides, tracing their origins from foundational organic chemistry to their emergence as potent therapeutic agents. We will explore the key historical milestones, the evolution of synthetic methodologies—from classical approaches to modern transition-metal catalysis—and delve into the structure-activity relationships that govern their diverse biological activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both historical context and practical insights into this remarkable class of compounds.

The Genesis of a Scaffold: Early Discoveries and Structural Elucidation

The story of phthalides is intrinsically linked to the pioneering work of the German chemist Adolf von Baeyer , a towering figure in the history of organic chemistry. In the late 19th century, while investigating the reactions of phthalic anhydride, von Baeyer synthesized phenolphthalein in 1871 by condensing phthalic anhydride with two equivalents of phenol.[1] This discovery, while initially focused on the creation of synthetic dyes, laid the groundwork for the exploration of the phthalide core structure. Phthalide itself, the simplest benzolactone with the molecular formula C8H6O2, is a white solid prepared from hydroxymethylbenzoic acid.[2]

While von Baeyer's work established the synthetic accessibility of the phthalide framework, the true therapeutic potential of this scaffold would be unveiled through the study of natural products. For centuries, plants from the Apiaceae (or Umbelliferae) family, such as Angelica sinensis and Ligusticum chuanxiong, have been staples in traditional medicine across Asia, Europe, and North America for treating a variety of ailments.[3][4] It wasn't until the mid-20th century that the bioactive constituents of these plants were identified as substituted phthalides. In 1963, Mitsuhashi and his colleagues were the first to isolate and characterize monomeric phthalides like ligustilide, cnidilide, and neocnidilide from these plants.[3] This seminal discovery opened the floodgates for the isolation and identification of a vast array of naturally occurring phthalides, with over 180 derivatives now known.[5] These natural products exhibit a broad spectrum of biological activities, including anti-platelet, anti-inflammatory, and neuroprotective effects.[3][6]

The core structure of a phthalide consists of a benzene ring fused to a γ-lactone ring, forming a 1(3H)-isobenzofuranone.[3] The diversity of naturally occurring phthalides arises from the variety of substituents at the C-3 position of the lactone ring, as well as on the aromatic ring.[3]

The Art of Synthesis: From Classical Reactions to Modern Catalysis

The growing interest in the therapeutic potential of substituted phthalides has spurred the development of a diverse arsenal of synthetic methodologies. These approaches range from classical organic reactions to highly efficient and selective transition-metal-catalyzed transformations.

Classical Synthetic Approaches

Early synthetic efforts relied on fundamental organic reactions to construct the phthalide core. These methods, while foundational, often required harsh reaction conditions and offered limited control over stereochemistry.

A common strategy involves the reduction of phthalic anhydride or its derivatives. For instance, the selective reduction of one carbonyl group of a phthalic anhydride can yield the corresponding phthalide. Another classical approach is the lactonization of ortho-substituted benzoic acids. For example, 2-formylbenzoic acid can be reduced and subsequently cyclized to form the parent phthalide.

A noteworthy classical method is the Cannizzaro-Tishchenko-type reaction of 2-formyl-arylketones, which proceeds smoothly in DMSO under either nucleophilic catalysis (e.g., NaCN) or photochemical conditions to yield 3-substituted phthalides.[7]

The Rise of Organometallic Chemistry

The advent of organometallic chemistry revolutionized the synthesis of substituted phthalides, offering milder reaction conditions and greater functional group tolerance.[8] Organometallic reagents, such as Grignard reagents and organolithium compounds, can act as nucleophiles, attacking a carbonyl group of phthalic anhydride or a related derivative to introduce a substituent at the 3-position.

For example, the reaction of phthalaldehyde with aryl- or alkenylboronic acids, catalyzed by cobalt complexes, provides an efficient one-pot synthesis of 3-aryl phthalides.[9]

Transition Metal-Catalyzed Syntheses: A Paradigm Shift

The last few decades have witnessed a surge in the development of transition-metal-catalyzed methods for phthalide synthesis.[10][11] These powerful techniques, often utilizing palladium, rhodium, ruthenium, or cobalt catalysts, have enabled the construction of complex phthalide structures with high efficiency and selectivity.[12][13]

A prominent strategy involves the C-H bond functionalization of benzoic acids, followed by annulation with various coupling partners.[10][12] This approach is highly atom-economical as it avoids the pre-functionalization of starting materials. For instance, rhodium-catalyzed annulative coupling of benzoic acids with aldehydes or alkenes provides a direct route to 3-substituted phthalides.[11][12]

The general workflow for such a C-H activation/annulation reaction can be visualized as follows:

Caption: Generalized workflow for transition-metal-catalyzed synthesis of substituted phthalides via C-H activation.

Palladium-catalyzed reactions have also been extensively explored. For example, the palladium-catalyzed arylation of aldehydes with organoboronic acids is a versatile method for synthesizing 3-arylphthalides.[7]

Key Substituted Phthalides and Their Therapeutic Promise

The diverse biological activities of substituted phthalides have positioned them as promising candidates for drug development. Two of the most extensively studied examples are n-butylphthalide and sedanolide.

n-Butylphthalide (NBP)

3-n-Butylphthalide (NBP) was initially isolated from the seeds of celery (Apium graveolens) and is responsible for its characteristic odor.[11][14] A synthesized racemic version of NBP has been approved in China for the treatment of ischemic stroke.[15][16] NBP exhibits a multi-target mechanism of action, including anti-platelet aggregation, anti-inflammatory, and neuroprotective effects.[14][17] Its therapeutic potential has spurred the synthesis of numerous NBP derivatives with improved water solubility and enhanced biological activity.[15][17][18]

A general synthetic route to NBP involves the hydrogenation of butenylphthalide, followed by hydrolysis and cyclization.[16]

References

- 1. Adolf von Baeyer - Wikipedia [en.wikipedia.org]

- 2. Phthalide - Wikipedia [en.wikipedia.org]

- 3. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of phthalide and its biological information_Chemicalbook [chemicalbook.com]

- 5. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Phthalide synthesis [organic-chemistry.org]

- 8. mt.com [mt.com]

- 9. Synthesis of biarylketones and phthalides from organoboronic acids and aldehydes catalyzed by cobalt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ccspublishing.org.cn [ccspublishing.org.cn]

- 16. CN107216298B - Preparation method of butylphthalide - Google Patents [patents.google.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and evaluation of nitric oxide-releasing derivatives of 3-n-butylphthalide as anti-platelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Selective Synthesis of 4-Chlorophthalide from 3-Chlorophthalic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chlorophthalide through the selective reduction of 3-Chlorophthalic acid. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The protocol herein details a robust and efficient method utilizing sodium borohydride as the reducing agent. Emphasis is placed on the rationale behind key experimental steps, safety considerations, and purification techniques to ensure high purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Scientific Background

Phthalides, or dihydroisobenzofuranones, are a class of lactones that serve as crucial building blocks in organic synthesis. Specifically, this compound is an important precursor for the synthesis of a range of biologically active molecules.[1][2] The selective reduction of one of the two carboxylic acid groups of a substituted phthalic acid, such as 3-Chlorophthalic acid, presents a unique synthetic challenge. Direct reduction of dicarboxylic acids can often lead to a mixture of products, including diols and isomeric lactones.

The method described here leverages the regioselective reduction of 3-Chlorophthalic acid using sodium borohydride (NaBH₄). The selection of NaBH₄ is critical; while it is a powerful reducing agent for aldehydes and ketones, its reactivity towards carboxylic acids is generally modest.[3][4] However, under specific conditions, it can be employed for the selective reduction of one carboxylic group in a phthalic acid system to yield the corresponding phthalide.[5] The mechanism involves the formation of a mixed anhydride intermediate, which is then selectively attacked by a hydride ion. The proximity and electronic nature of the chloro-substituent at the 3-position sterically and electronically directs the reduction to the adjacent carbonyl group, favoring the formation of this compound.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier | Purity |

| 3-Chlorophthalic acid | C₈H₅ClO₄ | 200.58 | 27563-65-1 | [Specify Supplier] | ≥98% |

| Sodium borohydride | NaBH₄ | 37.83 | 16940-66-2 | [Specify Supplier] | ≥98% |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | [Specify Supplier] | ≥99.9% |

| Hydrochloric acid, concentrated | HCl | 36.46 | 7647-01-0 | [Specify Supplier] | 37% |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | [Specify Supplier] | ACS Grade |

| Sodium sulfate, anhydrous | Na₂SO₄ | 142.04 | 7757-82-6 | [Specify Supplier] | ACS Grade |

| Deionized water | H₂O | 18.02 | 7732-18-5 | N/A | High Purity |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel (100 mL)

-

Thermometer

-

Nitrogen inlet/outlet

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Analytical balance

-

pH paper or pH meter

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Health and Safety Precautions

3-Chlorophthalic acid: Toxic if swallowed and causes serious eye irritation.[6] May cause respiratory irritation.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

Sodium borohydride: Water-reactive, releasing flammable gases upon contact with water.[7][8] It is also acutely toxic if ingested and can cause serious eye damage. Handle in a dry environment, preferably under an inert atmosphere, and away from sources of ignition.[7][9] Wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[9] In case of a spill, cover with dry sand or another non-combustible material; do not use water.[8]

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use in a well-ventilated area and away from open flames.

Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.

Experimental Workflow

The synthesis of this compound from 3-Chlorophthalic acid is a two-step process involving the reduction of the dicarboxylic acid followed by acidic workup to facilitate lactonization.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Reaction Setup

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a dropping funnel.

-

Ensure all glassware is thoroughly dried before use to prevent unwanted reactions with sodium borohydride.

-

Flush the entire system with dry nitrogen for 10-15 minutes to create an inert atmosphere.

Reduction of 3-Chlorophthalic Acid

-

To the reaction flask, add 3-Chlorophthalic acid (10.0 g, 49.8 mmol) and anhydrous THF (100 mL).

-

Stir the mixture at room temperature until the acid is fully dissolved.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

In a separate beaker, carefully prepare a solution of sodium borohydride (2.83 g, 74.8 mmol) in deionized water (20 mL). Caution: The dissolution of NaBH₄ in water is exothermic and generates hydrogen gas. Prepare this solution in a well-ventilated fume hood.

-

Slowly add the sodium borohydride solution to the stirred 3-Chlorophthalic acid solution via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

Workup and Purification

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by adding 2 M hydrochloric acid dropwise until the pH of the aqueous layer is approximately 1-2. Caution: This will cause vigorous gas evolution (hydrogen).

-

Transfer the mixture to a 500 mL separatory funnel and add ethyl acetate (100 mL).

-

Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Collect the organic layer and extract the aqueous layer twice more with ethyl acetate (50 mL each).

-

Combine all organic extracts and wash them with brine (50 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Reaction Mechanism

The selective reduction of 3-chlorophthalic acid to this compound by sodium borohydride proceeds through a regioselective mechanism.

Caption: Proposed reaction mechanism for the synthesis of this compound.

The reaction is initiated by the formation of a borate-carboxylate mixed anhydride. The electron-withdrawing nature of the chlorine atom at the 3-position makes the adjacent carbonyl carbon more electrophilic. Consequently, the hydride ion (H⁻) from the borohydride complex preferentially attacks this more reactive carbonyl group. Subsequent intramolecular cyclization (lactonization) upon acidic workup yields the thermodynamically stable five-membered lactone ring of this compound.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the inert atmosphere was maintained. |

| Loss of product during workup. | Ensure complete extraction by performing multiple extractions with ethyl acetate. | |

| Impure starting materials. | Use high-purity 3-Chlorophthalic acid. | |

| Formation of Diol Byproduct | Over-reduction. | Use the stoichiometric amount of NaBH₄. Monitor the reaction closely and stop it once the starting material is consumed. |

| Incomplete Lactonization | Insufficiently acidic workup. | Ensure the pH of the aqueous layer is 1-2 during the quench. |

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound from 3-Chlorophthalic acid. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can obtain the desired product in good yield and high purity. The selectivity of sodium borohydride in this transformation makes it a preferable reagent over harsher reducing agents that could lead to over-reduction. This method is scalable and suitable for applications in pharmaceutical and chemical research and development.

References

- 1. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

- 2. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. georganics.sk [georganics.sk]

- 7. Sodium Borohydride - ESPI Metals [espimetals.com]

- 8. nj.gov [nj.gov]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Application Note: Suzuki-Miyaura Coupling of 4-Chlorophthalide for the Synthesis of Bio-relevant Scaffolds

Introduction: The Significance of 4-Arylphthalides

Phthalides, the core structural motif of which is a 1(3H)-isobenzofuranone, are prevalent in a vast array of natural products and medicinally important compounds. The substitution pattern on the phthalide ring dramatically influences its biological activity, which spans anticancer, anti-inflammatory, and neuroprotective properties.[1] Specifically, the introduction of an aryl group at the 4-position creates a class of compounds with significant potential in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the synthesis of these 4-arylphthalides, enabling the precise installation of diverse aryl and heteroaryl moieties.[2][3]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-chlorophthalide, an accessible and cost-effective starting material. As an electron-deficient aryl chloride, this compound presents unique challenges compared to more reactive aryl bromides or iodides, primarily concerning the initial oxidative addition step.[4][5] This guide details a robust protocol using modern catalyst systems, explains the mechanistic rationale behind the choice of reagents and conditions, and offers insights for optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (typically a boronic acid) and an organic halide or pseudohalide.[2][3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This is typically the rate-limiting step for aryl chlorides and is facilitated by the use of electron-rich, sterically bulky phosphine ligands, which stabilize the Pd(0) species and promote the C-Cl bond cleavage.[4][5]

-

Transmetalation: The boronic acid is activated by a base (e.g., K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[7]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the 4-arylphthalide product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][5]

Below is a visualization of the catalytic cycle for the coupling of this compound with a generic arylboronic acid.

References

High-performance liquid chromatography (HPLC) method for 4-Chlorophthalide analysis

Abstract

This application note details a precise, accurate, and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Chlorophthalide. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, a reliable analytical method for this compound is crucial for quality control and process monitoring.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the chromatographic conditions, sample preparation, and a full validation protocol according to the International Council for Harmonisation (ICH) guidelines.[2][3] The described reversed-phase HPLC method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine analysis in both research and industrial settings.

Introduction

This compound is a chlorinated aromatic lactone that serves as a versatile building block in organic synthesis.[4] Its purity and concentration are critical parameters that can significantly impact the yield and quality of downstream products. Therefore, a well-validated analytical method is essential to ensure the integrity of the manufacturing process. High-performance liquid chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[5]

This application note addresses the need for a standardized analytical procedure by presenting a detailed HPLC method for this compound. The causality behind the selection of each experimental parameter is explained to provide a deeper understanding of the method's development and to empower users to troubleshoot and adapt the method as needed. The method is validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6]

Materials and Methods

Instrumentation

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The system should include:

-

A binary or quaternary pump

-

An autosampler

-

A column thermostat

-

A UV-Vis or Diode Array Detector (DAD)

Chemicals and Reagents

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Trifluoroacetic acid (TFA) (optional, for pH adjustment)

Chromatographic Conditions

The separation of this compound is achieved using a reversed-phase mechanism, which is well-suited for the analysis of hydrophobic aromatic compounds.[7][8] The non-polar stationary phase retains the analyte, and a polar mobile phase is used for elution.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm and 280 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Rationale for Parameter Selection:

-

Column: A C18 column is a common choice for reversed-phase chromatography, offering excellent retention and separation for a wide range of non-polar to moderately polar compounds like this compound.[9]

-

Mobile Phase: The ratio of acetonitrile to water is optimized to achieve a reasonable retention time and good peak shape. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.

-

Detection Wavelength: this compound exhibits UV absorbance. Based on the UV-Vis spectrum of similar chlorinated aromatic compounds, monitoring at 225 nm and 280 nm provides good sensitivity.[10][11] The use of two wavelengths can help in identifying potential impurities.

-

Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard conditions that provide a balance between analysis time and separation efficiency.

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results and for protecting the HPLC column.[12]

-

Accurately weigh a sample containing approximately 25 mg of this compound.

-

Transfer the sample to a 25 mL volumetric flask.

-

Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[13]

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][14]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14] This was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was established by injecting the working standard solutions at five different concentrations (e.g., 1, 10, 25, 50, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

Accuracy

The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It was determined by performing recovery studies. A known amount of this compound standard was spiked into a sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was calculated.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-